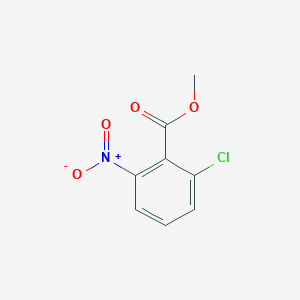

Methyl 2-chloro-6-nitrobenzoate

Description

Methyl 2-chloro-6-nitrobenzoate is a specific member of the nitrobenzoic acid ester family. These compounds are derivatives of benzoic acid that contain one or more nitro groups (-NO2) on the aromatic ring. Nitrobenzoic acids are approximately ten times more acidic than the parent benzoic acid wikipedia.org. Their esters, including this compound, are important intermediates in various synthetic pathways. The presence of the nitro group, a strong electron-withdrawing group, significantly impacts the chemical behavior of the molecule.

The synthesis of this compound can be achieved through the esterification of 2-chloro-6-nitro-benzoic acid chloride. In a typical laboratory preparation, 2-chloro-6-nitro-benzoic acid chloride is added dropwise to methanol (B129727), and the mixture is refluxed for several hours. After the reaction, the solvent is evaporated, and the resulting residue is treated with cold methanol to yield the solid product prepchem.com.

| Reactants | Product | Reaction Condition |

|---|---|---|

| 2-chloro-6-nitro-benzoic acid chloride | This compound | Reflux in methanol for 4 hours |

| Methanol |

The ester functional group (-COOR) plays a crucial role in modulating the reactivity of the aromatic ring. The carbonyl group of the ester is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution reactions masterorganicchemistry.com. This deactivation occurs because the carbonyl group pulls electron density away from the ring, making it less nucleophilic.

Furthermore, the ester group is a meta-director in electrophilic aromatic substitution. This means that incoming electrophiles are directed to the carbon atoms at the meta-position (C3 and C5) relative to the ester group. This directive effect is a consequence of the resonance structures of the intermediate carbocation formed during the reaction.

The ester functionality itself can undergo various transformations, enhancing the synthetic utility of the molecule. For instance, esters can be hydrolyzed back to the corresponding carboxylic acid, reduced to alcohols, or converted to amides. These transformations allow for the introduction of diverse functional groups, making benzoate (B1203000) esters valuable intermediates in multi-step syntheses wikipedia.org.

Halogenated and nitrated aromatic compounds are of immense importance in several research domains and industrial applications. These compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and dyes google.comnih.gov.

The presence of halogen and nitro substituents on an aromatic ring provides specific sites for further chemical modifications. The chlorine atom in a compound like this compound can be susceptible to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles nbinno.com. The nitro group can also be readily reduced to an amino group (-NH2), which opens up another avenue for functionalization and the synthesis of a wide range of derivatives, such as anilines nbinno.comlibretexts.org.

The electron-withdrawing nature of both the chloro and nitro groups significantly influences the electrophilicity of the aromatic ring, potentially activating it for certain types of reactions or modifying the regioselectivity of subsequent transformations nbinno.com. This dual functionalization in halogenated and nitrated aromatic systems provides a powerful tool for synthetic chemists to construct complex molecular architectures. These compounds are foundational in the production of a vast number of commercially important chemicals nih.govresearchgate.net.

Properties

IUPAC Name |

methyl 2-chloro-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGSGFWEGZVPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879309 | |

| Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80563-87-7 | |

| Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Methyl 2 Chloro 6 Nitrobenzoate

Direct Esterification Approaches

The final step in producing Methyl 2-chloro-6-nitrobenzoate is the esterification of 2-chloro-6-nitrobenzoic acid. This can be achieved through various methods, each with its own advantages and specific applications.

Synthesis from 2-chloro-6-nitrobenzoic acid chloride and Methanol (B129727)

A common and efficient method for preparing methyl esters is the reaction of an acid chloride with an alcohol. In this case, 2-chloro-6-nitrobenzoic acid is first converted to its more reactive acid chloride derivative, 2-chloro-6-nitrobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2-chloro-6-nitrobenzoyl chloride is then reacted with methanol. The high reactivity of the acid chloride allows this reaction to proceed under mild conditions, often at room temperature, to yield this compound with high efficiency. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Esterification of 2-chloro-6-nitrobenzoic acid via Diazomethane (B1218177)

Diazomethane (CH₂N₂) is a potent and highly selective methylating agent for carboxylic acids. diva-portal.org Its use in the esterification of 2-chloro-6-nitrobenzoic acid provides a clean and high-yielding route to the corresponding methyl ester. cdnsciencepub.com The reaction is typically carried out in an inert solvent, such as diethyl ether, at a low temperature. sci-hub.ru

The primary advantage of using diazomethane is that the only byproduct is nitrogen gas, which simplifies the purification of the desired ester. diva-portal.org However, diazomethane is a toxic and explosive compound, requiring specialized handling and equipment. Despite these hazards, its high reactivity and the mild reaction conditions make it a valuable tool for laboratory-scale syntheses where high purity is essential. diva-portal.org One study reported a 75% yield for the synthesis of this compound using this method. cdnsciencepub.com

Precursor Synthesis: 2-chloro-6-nitrobenzoic acid

The availability of 2-chloro-6-nitrobenzoic acid is crucial for the synthesis of its methyl ester. This precursor is typically synthesized through the oxidation of 2-chloro-6-nitrotoluene (B1664060).

Oxidation of 2-chloro-6-nitrotoluene via Potassium Permanganate (B83412)

A well-established method for the synthesis of 2-chloro-6-nitrobenzoic acid is the oxidation of 2-chloro-6-nitrotoluene using a strong oxidizing agent like potassium permanganate (KMnO₄). vulcanchem.comprepchem.com The reaction is typically conducted in an aqueous alkaline medium, such as a solution of potassium hydroxide, and heated for several hours to ensure complete oxidation of the methyl group to a carboxyl group. prepchem.com

One procedure involves heating a mixture of 2-chloro-6-nitrotoluene, potassium permanganate, and aqueous potassium hydroxide. prepchem.com After the initial reaction, an additional portion of potassium permanganate may be added to drive the reaction to completion. prepchem.com Following the reaction, any unreacted starting material can be removed by steam distillation. The desired 2-chloro-6-nitrobenzoic acid is then isolated by filtering the hot solution to remove manganese dioxide, concentrating the filtrate, and acidifying it to precipitate the product. prepchem.com While effective, this method can sometimes be challenging to control and may require repeated procedures to obtain sufficient product. cdnsciencepub.com

Alternative Oxidative Procedures for Substituted Toluene (B28343) Derivatives

While potassium permanganate is a common choice, other oxidative procedures can be employed for the conversion of substituted toluenes to their corresponding benzoic acids. The choice of oxidant can be influenced by the nature of the substituents on the aromatic ring. For instance, electron-withdrawing groups, such as the nitro and chloro groups in 2-chloro-6-nitrotoluene, can make the methyl group less susceptible to oxidation, requiring strong oxidizing conditions. rsc.org

Alternative methods include:

Nitric Acid Oxidation : In some cases, nitric acid can be used as the oxidizing agent for substituted toluenes. chemicalbook.com For example, 2-chloro-6-nitrobenzyl alcohol can be oxidized to 2-chloro-6-nitrobenzoic acid using 65% nitric acid under pressure at elevated temperatures. chemicalbook.com

Catalytic Oxidation with Molecular Oxygen : More environmentally friendly methods are being developed that utilize molecular oxygen as the ultimate oxidant in the presence of a metal catalyst. For example, pyridinium (B92312) chlorochromate in subcritical water has been used to oxidize various substituted toluenes to their corresponding carboxylic acids in high yields. asianpubs.org

Biocatalytic Oxidation : Enzymatic systems, such as peroxygenases, have been explored for the selective oxidation of toluene derivatives. tudelft.nl These methods offer high selectivity for the benzylic position, although they can be challenged by overoxidation to the carboxylic acid. tudelft.nl

The selection of an appropriate oxidative procedure depends on factors such as substrate reactivity, desired yield, and environmental considerations.

Nitration Strategies for Substituted Benzoic Acids (General Considerations)

The introduction of a nitro group onto a substituted benzoic acid is a key transformation in the synthesis of many nitroaromatic compounds. Nitration is an electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. prepp.intruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com

The position of nitration is directed by the existing substituents on the benzene (B151609) ring. The carboxyl group (-COOH) is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. truman.eduvedantu.com Therefore, the nitration of a substituted benzoic acid will primarily yield the m-nitro product relative to the carboxyl group. prepp.invedantu.com

In the context of synthesizing a compound like 2-chloro-6-nitrobenzoic acid, the starting material would likely be 2-chlorobenzoic acid. The nitration of 2-chlorobenzoic acid would be expected to yield a mixture of isomers. The chloro group is an ortho-, para-director, while the carboxyl group is a meta-director. The interplay of these directing effects, along with steric hindrance, will determine the final product distribution. To achieve the desired 2-chloro-6-nitro isomer, specific reaction conditions, such as low temperatures, are often necessary to control the regioselectivity of the nitration. truman.edu

Data Tables

Table 1: Synthetic Reactions for this compound and its Precursor

| Reaction | Starting Material(s) | Reagent(s) | Product | Reported Yield |

| Esterification | 2-chloro-6-nitrobenzoic acid | Diazomethane | This compound | 75% cdnsciencepub.com |

| Oxidation | 2-chloro-6-nitrotoluene | Potassium permanganate, Potassium hydroxide | 2-chloro-6-nitrobenzoic acid | 43% cdnsciencepub.com |

Advanced Spectroscopic Characterization Techniques for Methyl 2 Chloro 6 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Resonances

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For methyl 2-chloro-6-nitrobenzoate, the ¹H NMR spectrum displays distinct signals for the aromatic protons and the aliphatic protons of the methyl ester group. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitro substituents. The methyl group protons appear as a sharp singlet, typically in the upfield region of the spectrum.

Detailed analysis of the coupling constants (J-values) between the aromatic protons can help to definitively assign their positions on the benzene ring.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.98 (m) | Multiplet | |

| Aromatic CH | 7.68 (d) | Doublet | 8.0 |

| Aromatic CH | 7.30-7.37 (m) | Multiplet | |

| Methyl (CH₃) | 3.91 (s) | Singlet |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. The data presented is a representative example based on available literature. rsc.org

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the nitro group (C-NO₂) can be identified by their characteristic chemical shifts. The methyl carbon of the ester group appears at the most upfield position.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165.5 |

| Aromatic C-NO₂ | 135.7 |

| Aromatic C-Cl | 132.4 |

| Aromatic CH | 132.1 |

| Aromatic CH | 129.8 |

| Aromatic CH | 128.0 |

| Aromatic C-COOCH₃ | 122.3 |

| Methyl (CH₃) | 52.2 |

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative example based on available literature. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Identification of Characteristic Functional Group Frequencies (e.g., C=O, NO₂, C-Cl)

The IR and Raman spectra of this compound exhibit distinct absorption bands corresponding to the vibrations of its functional groups.

Carbonyl (C=O) Stretching: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. This band is often one of the most intense features in the IR spectrum.

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ region and a symmetric stretch in the 1345-1385 cm⁻¹ region. These are usually strong absorptions.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is generally observed in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the aromatic nature of the carbon atom.

Other significant bands in the spectra include C-H stretching vibrations of the aromatic ring and the methyl group, as well as C-O stretching of the ester linkage.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1720 - 1740 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |

| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ester C-O | Stretching | 1000 - 1300 |

Note: These are general ranges, and the precise frequencies can be found in experimental spectra. rsc.orgresearchgate.net

Conformational Insights from Vibrational Modes (General Principles)

While a detailed conformational analysis requires advanced computational modeling in conjunction with experimental data, general principles of vibrational spectroscopy can offer some insights. The rotational isomerism around the C-O single bond of the ester group and the C-N bond of the nitro group can lead to the existence of different conformers. These conformers may have slightly different vibrational frequencies, which could result in the broadening of certain absorption bands or the appearance of shoulder peaks in high-resolution spectra. The planarity of the benzene ring and the relative orientations of the substituents can also influence the vibrational modes. For instance, steric hindrance between the bulky chloro and nitro groups at the ortho positions can cause a slight twisting of these groups out of the plane of the benzene ring, which could be reflected in the vibrational spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov

Electron ionization (EI) is a common method used for mass spectrometry that causes the molecule to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound may include:

Loss of the methoxy (B1213986) group (-OCH₃) to form the [M - 31]⁺ ion.

Loss of the entire ester group (-COOCH₃) to form the [M - 59]⁺ ion.

Loss of the nitro group (-NO₂) to form the [M - 46]⁺ ion.

Loss of a chlorine atom (-Cl) to form the [M - 35]⁺ or [M - 37]⁺ ion.

By piecing together the information from the molecular ion and the major fragment ions, the structure of the molecule can be confirmed.

Chromatographic Separation Techniques Applied to Related Compounds (e.g., GC-MS for impurities)

In the synthesis of related compounds, such as in the production of the drug Lenalidomide, various isomeric and structurally related impurities can be formed. amazonaws.com Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are crucial techniques for the separation, identification, and quantification of these trace-level impurities. amazonaws.comasianpubs.org

For instance, in the synthesis of Lenalidomide, several potential genotoxic impurities (PGIs) are monitored, including various brominated and chlorinated nitrobenzoate derivatives. amazonaws.com A sensitive GC-MS method has been developed for the trace level determination of such impurities. amazonaws.com This method utilizes a capillary GC column and electron impact ionization (EI) in Selective Ion Monitoring (SIM) mode to achieve high sensitivity and specificity. amazonaws.com

Similarly, reverse-phase HPLC methods have been developed and validated for the simultaneous detection and quantification of potential genotoxic impurities in Lenalidomide drug substances. asianpubs.orgresearchgate.net These methods employ columns like the Ascentis Express F5 and UV detection to separate and quantify impurities, including various substituted methyl nitrobenzoates. asianpubs.orgresearchgate.net The linearity, precision, and accuracy of these methods are rigorously validated according to ICH guidelines. asianpubs.orgresearchgate.net

The table below summarizes a typical HPLC method used for the separation of related impurities.

| Parameter | Value |

| Chromatographic System | Waters HPLC with UV detector |

| Column | Ascentis Express F5 (150 × 4.6 mm, 2.7 μm) |

| Mobile Phase | Solvent A: 0.1% perchloric acidSolvent B: 80% methanol (B129727) and 20% acetonitrile (B52724) (55:45, v/v) |

| Detection Wavelength | 210 nm |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

| This data is based on a method developed for impurities in Lenalidomide synthesis and is illustrative of the techniques applied to related compounds. asianpubs.org |

Crystallographic and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing data on bond lengths, angles, and intermolecular interactions.

The crystal system and space group define the symmetry and periodic arrangement of molecules in a crystal lattice. For halogenated nitrobenzoates, these parameters can vary depending on the co-former or cation present in the crystal structure. For instance, co-crystals of various chloro-nitrobenzoic acids with organic bases frequently crystallize in monoclinic or triclinic systems. bohrium.comresearchgate.net

An analysis of co-crystals involving the parent acid, 2-chloro-6-nitrobenzoic acid, shows this variability. The 1:1 compound with 4-methylquinoline, for example, features a disordered structure. iucr.org Similarly, other related salts, such as 2-Amino-4-methylpyridinium 2-chloro-4-nitro benzoate (B1203000), have been found to crystallize in the monoclinic system with a P2₁/n space group. bohrium.comscirp.org The salt Piperidin-1-ium 2-chloro-4-nitrobenzoate crystallizes in the orthorhombic system with a non-centrosymmetric space group of Fdd2. researchgate.net These examples suggest that Methyl 2-chloro-6-nitrobenzoate would likely adopt a low-symmetry crystal system, such as monoclinic or triclinic, influenced by its specific packing motifs.

Table 1: Crystallographic Data for Related Chloro-Nitrobenzoate Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate | Monoclinic | P2₁/n | bohrium.comscirp.org |

| Piperidin-1-ium 2-chloro-4-nitrobenzoate | Orthorhombic | Fdd2 | researchgate.net |

| 2-Amino-6-methylpyridin-1-ium 2-chloro-4-nitrobenzoate | Triclinic | P-1 | researchgate.net |

The conformation of the benzoate moiety is heavily influenced by the steric hindrance imposed by its substituents. In 2-chloro-6-nitrobenzoic acid, the chloro, nitro, and carboxylic acid groups are positioned adjacent to one another on the benzene (B151609) ring. nih.gov This proximity creates significant steric repulsion.

Structural studies on a co-crystal of 2-chloro-6-nitrobenzoic acid reveal that this steric strain forces the carboxylate group to twist substantially out of the plane of the benzene ring. iucr.org A large dihedral angle of 84.53 (16)° is observed between the plane of the carboxylate group and the benzene ring. iucr.org This significant deviation from planarity is a direct consequence of avoiding intramolecular clashes. It is highly probable that this compound would exhibit a similarly large dihedral angle between its methoxycarbonyl group and the aromatic ring due to the same steric pressures exerted by the ortho-substituents.

Table 2: Key Dihedral Angles in a 2-Chloro-6-nitrobenzoic Acid Co-crystal iucr.org

| Description of Dihedral Angle | Value (°) |

|---|

The crystal packing of halogenated nitrobenzoates is stabilized by a network of non-covalent interactions. In the absence of strong hydrogen bond donors like a carboxylic acid, weaker interactions in this compound become crucial in dictating its solid-state structure.

π-π Stacking: Aromatic rings in nitrobenzoate derivatives often engage in π-π stacking interactions. mdpi.com This involves the face-to-face or offset stacking of benzene rings from adjacent molecules, with centroid-to-centroid distances typically in the range of 3.6 to 3.9 Å. mdpi.comiucr.org These interactions are a significant stabilizing force, often linking molecular units into columns or layers. researchgate.netnih.govnih.gov In related nitrobenzoate structures, π-π interactions are observed between quinoline (B57606) and benzene rings or between adjacent benzene rings, forming dimeric units or extended columns. nih.goviucr.org

The interplay of various intermolecular forces governs the formation of complex supramolecular architectures. researchgate.net In related halogenated nitrobenzoate systems, hydrogen bonds, halogen bonds, and π-π stacking interactions collectively assemble molecules into well-defined one-, two-, or three-dimensional networks. nih.goviucr.orgolemiss.edu

For example, in co-crystals of chloronitrobenzoic acids with 6-methylquinoline, the combination of O-H···N hydrogen bonds, π-π stacking, and C-H···O interactions results in diverse architectures, including layered structures and 3D networks. nih.gov The presence of the chlorine atom can introduce halogen bonding (e.g., Cl···O or Cl···Cl contacts) as an additional structure-directing interaction, further influencing the crystal packing. iucr.orgacs.orgresearchgate.net These interactions can connect molecular tapes or layers into more complex three-dimensional arrangements. acs.org The specific architecture adopted by this compound will depend on the subtle balance of these competing non-covalent forces. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization (General Academic Use)

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze polycrystalline materials. carleton.edurigaku.com Unlike SCXRD, which studies a single perfect crystal, PXRD provides information about the bulk sample, making it indispensable for confirming that the structure determined from a single crystal is representative of the entire material. libretexts.org

In an academic setting, PXRD serves several critical functions:

Phase Identification: The diffraction pattern generated is a unique "fingerprint" for a specific crystalline phase. By comparing this pattern to databases, one can identify the composition of an unknown crystalline solid. carleton.eduncl.ac.uk

Purity Assessment: PXRD can readily detect the presence of crystalline impurities or unreacted starting materials in a bulk sample. ncl.ac.uk

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct diffraction patterns. PXRD is a key tool for identifying and distinguishing between polymorphs, which can have different physical properties. ncl.ac.uk

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell of the crystal lattice. carleton.edu

For a compound like this compound, PXRD would be used to confirm the phase purity of a synthesized batch and to ensure that it corresponds to a single crystalline form before proceeding with further physical or chemical characterization. rigaku.comncl.ac.uk

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-chloro-6-nitrobenzoic acid |

| 2-Amino-4-methylpyridinium 2-chloro-4-nitro benzoate |

| Piperidin-1-ium 2-chloro-4-nitrobenzoate |

| 2-Amino-6-methylpyridin-1-ium 2-chloro-4-nitrobenzoate |

| Methyl 4-hydroxy-3-nitrobenzoate |

| 4-methylquinoline |

Computational Chemistry and Theoretical Studies on Methyl 2 Chloro 6 Nitrobenzoate and Analogs

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules.

The spatial arrangement of atoms and functional groups in methyl 2-chloro-6-nitrobenzoate is critical to its chemical behavior. DFT calculations are used to determine the most stable three-dimensional structure (geometry optimization) and to explore the various conformations the molecule can adopt.

In the case of this compound, steric hindrance between the ortho-substituents (the chloro and nitro groups) and the methyl ester group is expected to play a significant role in determining the preferred conformation. DFT calculations can precisely model these steric clashes and the resulting torsional angles between the plane of the benzene (B151609) ring and the substituents. For instance, in a related compound, methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the plane of the benzene ring by 29.4° and 49.7°, respectively. researchgate.net Similarly, in 4-methylquinolinium 2-chloro-6-nitrobenzoate, the carboxylate group is almost perpendicular to the benzene ring due to steric repulsion from the adjacent nitro and chloro groups. iucr.org

Table 1: Selected Optimized Geometrical Parameters for Nitrobenzoate Analogs from DFT Calculations

| Compound | Method/Basis Set | Dihedral Angle (Ring-NO₂) | Dihedral Angle (Ring-COOR) | Reference |

| Methyl 3-nitrobenzoate | DFT/6-31+G(d,p) | Not specified | Not specified | researchgate.netresearchgate.net |

| 2-amino-2-oxoethyl 4-nitrobenzoate (B1230335) | X-ray Diffraction | 4.1(1)° | Not specified | iucr.org |

| Methyl 5-chloro-2-nitrobenzoate | X-ray Diffraction | 29.4(1)° | 49.7(1)° | researchgate.net |

| 4-methylquinolinium 2-chloro-6-nitrobenzoate | X-ray Diffraction | Not specified | 84.53(16)° | iucr.org |

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For nitroaromatic compounds, the electron-withdrawing nature of the nitro group significantly influences the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. curresweb.com For a molecule like this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially on the aromatic ring, indicating sites for nucleophilic attack. Studies on related nitrobenzoates and other aromatic molecules have successfully used MEP to rationalize their reactivity. nih.govaip.org

Table 2: HOMO-LUMO Energies and MEP Data for Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | MEP Min/Max (a.u.) | Reference |

| 4-Acetamido-3-nitrobenzoic acid | - | - | - | - | nih.gov |

| 4-cyanopyranoquinoline-2-one | - | - | - | - | curresweb.com |

| 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate | - | - | - | - | aip.org |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimental data, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific molecular motions.

For nitroaromatic compounds, the symmetric and asymmetric stretching vibrations of the NO₂ group are particularly characteristic and intense in the IR spectrum. spectroscopyonline.com Computational studies on compounds like 1- and 2-nitrotriphenylene and 4-nitrotoluene (B166481) have demonstrated the utility of DFT in assigning these and other vibrational modes. nih.govnih.govresearchgate.net The calculated frequencies are often scaled to improve agreement with experimental values. This correlative approach provides a deeper understanding of the structure-spectroscopic relationships. nih.gov

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition states of chemical reactions. For reactions involving esters like this compound, such as esterification or amidation, DFT can provide insights into the energy barriers and the geometry of the transition state.

Studies on the esterification of cyclic ammonium (B1175870) salts with benzoate (B1203000) anions have used DFT to analyze the transition state structures, revealing that the regioselectivity is governed by the conformation of the transition state ring rather than the ground state ring strain. rsc.orgresearchgate.net Similarly, computational studies on the amidation of esters have detailed the reaction mechanism, involving steps like oxidative addition and reductive elimination. mdpi.comnih.gov The thermal decomposition of nitroalkyl benzoates has also been investigated using DFT, showing a one-step polar mechanism. researchgate.net These studies highlight the capability of DFT to model the intricate details of reaction pathways involving ester functionalities.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.

This technique has been applied to various nitrobenzoate derivatives and other organic crystals to understand their packing and the nature of the non-covalent interactions that stabilize the crystal structure. iucr.orgrsc.org For example, in the crystal structures of acridinium (B8443388) 4-nitrobenzoate and 2-amino-3-methylpyridinium 4-nitrobenzoate, Hirshfeld surface analysis was used to visualize and quantify C-H···O, N-H···O, and π-π stacking interactions. researchgate.net Similarly, for 4-acetamido-3-nitrobenzoic acid, this analysis helped in validating the intermolecular interactions involved in ligand-protein binding. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration (General Academic Use)

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.

Quantum Chemical Topology and Bonding Analysis

Quantum chemical topology provides a rigorous framework for analyzing the chemical bonding and structure of a molecule based on the topological features of a scalar field, most commonly the electron density. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are pivotal in elucidating the nature of covalent bonds and non-covalent interactions within a molecular system. These analyses offer deep insights into the electronic structure, stability, and reactivity of this compound and its analogs.

The QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the gradient vector field of the electron density, ρ(r). The analysis focuses on critical points in the electron density where the gradient is zero. A Bond Critical Point (BCP) located between two nuclei is indicative of a chemical bond. The properties at this point, such as the electron density itself (ρ(BCP)) and its Laplacian (∇²ρ(BCP)), describe the nature of the interaction. A high ρ(BCP) value signifies a high bond order. The sign of the Laplacian indicates the nature of the interaction: ∇²ρ(BCP) < 0 is characteristic of shared-shell (covalent) interactions, where electron density is concentrated in the internuclear region, while ∇²ρ(BCP) > 0 is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.

NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements: core orbitals, lone pairs, and bonds. This method allows for the investigation of charge transfer and hyperconjugative interactions by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the strength of the delocalization from a Lewis-type structure to a non-Lewis structure, revealing the significance of intramolecular interactions. researchgate.net

For this compound, the ortho-positioning of the chloro, nitro, and methyl carboxylate groups induces significant steric hindrance and complex intramolecular interactions that dictate its preferred conformation and electronic properties. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine atom, profoundly influences the electron density distribution across the aromatic ring.

Computational studies on analogous molecules, such as nitrobenzoic acids and other substituted benzoates, provide a basis for understanding the bonding characteristics in this compound. researchgate.netresearchgate.net The topological properties of the covalent bonds are expected to reflect the electronic perturbations caused by the substituents. For instance, the C-N bond connecting the nitro group to the ring and the C-Cl bond are of particular interest due to the electronegativity of the substituents.

The table below presents typical QTAIM parameters for the principal covalent bonds in molecules analogous to this compound, derived from density functional theory (DFT) calculations.

Table 1: Topological Properties of Covalent Bonds in this compound Analogs

This table is interactive. Click on the headers to sort the data.

| Bond Type | Electron Density ρ(r) (a.u.) | Laplacian of Electron Density ∇²ρ(r) (a.u.) | Bond Nature |

|---|---|---|---|

| C-C (aromatic) | ~0.29 - 0.31 | ~ -0.70 to -0.85 | Covalent |

| C-N (nitro) | ~0.25 - 0.27 | ~ +0.30 to +0.45 | Polar Covalent |

| N-O (nitro) | ~0.40 - 0.45 | ~ -0.10 to +0.20 | Polar Covalent |

| C-Cl | ~0.18 - 0.20 | ~ +0.15 to +0.25 | Polar Covalent |

| C=O (ester) | ~0.38 - 0.42 | ~ +0.50 to +0.70 | Polar Covalent |

| C-O (ester) | ~0.26 - 0.28 | ~ +0.80 to +1.00 | Polar Covalent |

(Data synthesized from computational studies on substituted nitrobenzoates and related compounds. Exact values are dependent on the level of theory and basis set used in the calculation.)

NBO analysis further illuminates the electronic landscape by quantifying intramolecular charge transfer and hyperconjugative interactions. In this compound, significant delocalization is expected from the lone pairs of the oxygen atoms (in both the nitro and ester groups) and the chlorine atom into antibonding orbitals of the aromatic ring. Furthermore, steric crowding between the ortho substituents can lead to stabilizing, non-covalent interactions, such as those between the oxygen atoms of the nitro group and the adjacent chlorine atom or the ester group. These are revealed as donor-acceptor interactions in the NBO analysis.

The following table details key intramolecular interactions and their stabilization energies (E(2)) as predicted by NBO analysis for analogous systems.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix (NBO) for Intramolecular Interactions in this compound Analogs

This table is interactive. Click on the headers to sort the data.

| Donor NBO (Lewis) | Acceptor NBO (Non-Lewis) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of NO₂ | π* (C-C) aromatic | ~20 - 40 | Resonance/Hyperconjugation |

| LP (Cl) | σ* (C-C) aromatic | ~2 - 5 | Hyperconjugation |

| LP (O) of ester | π* (C-C) aromatic | ~15 - 30 | Resonance/Hyperconjugation |

| π (C-C) aromatic | π* (C=O) ester | ~5 - 10 | Conjugation |

| π (C-C) aromatic | π* (N-O) nitro | ~5 - 15 | Conjugation |

| LP (O) of NO₂ | σ* (C-Cl) | ~0.5 - 2.0 | Intramolecular Non-covalent |

(LP denotes a lone pair orbital. Data are illustrative, based on findings for various chloronitro-aromatic and nitrobenzoate systems. researchgate.netresearchgate.net The E(2) values represent the stabilization due to electron delocalization.)

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 6 Nitrobenzoate

Reactivity at the Ester Functional Group

The ester group in methyl 2-chloro-6-nitrobenzoate is a key site for various nucleophilic acyl substitution reactions. These reactions are fundamental in modifying the compound's structure to synthesize a range of derivatives.

Kinetics and Thermodynamics of Hydrolysis Reactions

The hydrolysis of this compound to its corresponding carboxylic acid, 2-chloro-6-nitrobenzoic acid, is a reaction of significant interest. The rate of this transformation is influenced by factors such as pH and temperature. The mechanism of carboxylic ester hydrolysis involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the alcohol leaving group. In aqueous solutions, this can be catalyzed by acids or bases, or it can occur as a non-catalyzed reaction with water. oieau.fr

Studies on the hydrolysis of substituted methyl benzoates have shown that the relative rates of hydrolysis can be correlated with the electronic properties of the substituents on the aromatic ring using the Hammett Linear Free Energy Relationship (LFER). oieau.fr For this compound, the electron-withdrawing nature of both the chloro and nitro groups significantly influences the electrophilicity of the ester's carbonyl carbon, thereby affecting the kinetics of hydrolysis.

A detailed kinetic study would involve monitoring the disappearance of the ester or the appearance of the carboxylic acid over time under controlled conditions. Thermodynamic parameters, such as the enthalpy and entropy of activation, can be determined by studying the reaction at different temperatures. These parameters provide deeper insights into the transition state of the hydrolysis reaction.

Transesterification Processes with Various Alcohols

Transesterification is a crucial process for converting one ester into another by exchanging the alkoxy group. This reaction is typically catalyzed by acids or bases. jocpr.com For this compound, transesterification with various alcohols can produce a library of corresponding esters.

The general reaction can be represented as: this compound + R-OH ⇌ 2-chloro-6-nitrobenzoate-R + Methanol (B129727)

The efficiency of this process can be influenced by the nature of the alcohol (primary, secondary, or tertiary) and the catalyst used. Heterogeneous catalysts are often preferred for their ease of separation and reusability. jocpr.com For instance, a study on the transesterification of various aromatic esters utilized a catalyst derived from post-harvest banana plants, demonstrating a green and cost-effective approach. jocpr.com

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Acid or Base | Ethyl 2-chloro-6-nitrobenzoate |

| Propanol | Acid or Base | Propyl 2-chloro-6-nitrobenzoate |

| Butanol | Acid or Base | Butyl 2-chloro-6-nitrobenzoate |

Amidation Reactions Leading to Benzamides

Amidation of this compound with ammonia (B1221849) or primary/secondary amines yields the corresponding benzamides. This reaction is a direct method for introducing an amide functional group, which is a common feature in many biologically active molecules. researchgate.net The reaction of this compound with an amine, such as N,N-diethylethylenediamine, can be performed by heating the reactants, sometimes in the presence of a solvent like ethylene (B1197577) glycol. google.com

A general procedure for the synthesis of benzamides from methyl esters involves reacting the ester with an amine. nih.gov For example, a patent describes the preparation of N-(diethylaminoethyl)-2-methoxy-4-amino-5-nitrobenzamide from the corresponding methyl ester. google.com

Transformation of the Nitro Group

The nitro group of this compound is a versatile functional group that can be transformed into various other functionalities, most notably an amino group.

Catalytic Reduction to Amino Group (e.g., Hydrogenation with Palladium-on-Charcoal)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely used method for this purpose, often employing a palladium-on-charcoal (Pd/C) catalyst. tandfonline.com This reaction is typically carried out under a hydrogen atmosphere. tandfonline.com

The product of this reaction is methyl 2-amino-6-chlorobenzoate. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity. For example, the hydrogenation of a related compound, methyl 2-[(E)-2-(dimethylamino)vinyl]-3-nitrobenzoate, was successfully carried out using 5% Pd/C in benzene (B151609) at 1 bar of hydrogen pressure for 6 hours. tandfonline.com

Selective Reduction Pathways

Besides complete reduction to the amino group, the nitro group can be selectively reduced to intermediate oxidation states, such as nitroso or hydroxylamino derivatives. The choice of reducing agent and reaction conditions determines the final product.

The reduction of nitroarenes is a multi-step process. researchgate.net Different reaction pathways can be favored depending on the catalyst and reaction environment. For instance, two main routes have been proposed for the catalytic reduction of nitroaromatics: a direct pathway via nitroso and hydroxylamine (B1172632) intermediates, and an indirect pathway involving the condensation of these intermediates. researchgate.net

Electrocatalytic reduction offers a highly selective method for converting substituted nitrobenzenes to their corresponding anilines. acs.org This method utilizes a polyoxometalate redox mediator and can be performed under specific pH conditions to achieve high conversion and selectivity. acs.org For example, the electrocatalytic reduction of methyl-2-nitrobenzoate to methyl-2-aminobenzoate was achieved with high selectivity. acs.org

Chemoselective reduction of the nitro group in the presence of other reducible functional groups is a significant challenge. Certain catalytic systems, such as silanes with oxo-rhenium complexes, have been shown to efficiently reduce aromatic nitro compounds while leaving other functional groups like esters and halides intact. researchgate.net

| Reagent/Catalyst | Product |

| H₂, Pd/C | Methyl 2-amino-6-chlorobenzoate |

| Silane/Oxo-Rhenium Complex | Methyl 2-amino-6-chlorobenzoate (selective) |

| Polyoxometalate (electrocatalytic) | Methyl 2-amino-6-chlorobenzoate (selective) |

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Aromatic Ring (General Principles for Ortho-Nitro-Chloro Systems)

The structure of this compound, featuring a chlorine atom ortho to a strong electron-withdrawing nitro group, makes its aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction provides a pathway to displace the chloride, a good leaving group, with a variety of nucleophiles. organicchemistrytutor.com Aromatic rings are typically electron-rich and resistant to attack by nucleophiles; however, the presence of potent electron-withdrawing substituents fundamentally alters this reactivity. wikipedia.orglibretexts.org

The general principles governing the SNAr reaction in ortho-nitro-chloro systems like this compound are well-established:

Activation of the Aromatic Ring : The nitro group is a powerful activating group for nucleophilic aromatic substitution. byjus.com It deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack by withdrawing electron density. libretexts.org This electron withdrawal creates a significant partial positive charge on the carbon atom bonded to the chlorine (the ipso-carbon), making it a prime target for nucleophiles.

Mechanism of Substitution : The SNAr reaction is a two-step process, distinct from SN1 or SN2 mechanisms. libretexts.org

Addition of the Nucleophile : The reaction begins with the attack of a nucleophile on the electron-deficient ipso-carbon. libretexts.org This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Stabilization of the Intermediate : The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge of the intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. wikipedia.orgorganicchemistrytutor.com This resonance stabilization is only effective when the electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.orglibretexts.org A meta-positioned nitro group cannot directly stabilize the negative charge through resonance, and thus, meta-isomers are generally unreactive under these conditions. libretexts.org

Elimination of the Leaving Group : In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion, which departs with its pair of electrons. libretexts.org

Deuterium (B1214612) Exchange Studies on the Aromatic Ring (Insights from related reductions)

While specific deuterium exchange studies on this compound are not extensively documented in the provided literature, valuable insights can be drawn from research on related nitroaromatic compounds. Hydrogen-deuterium exchange (HDX) is a powerful tool for investigating reaction mechanisms and the relative acidity of C-H bonds. nih.gov In the context of nitroaromatics, such studies can illuminate the reactivity of the aromatic protons, which is relevant to understanding side reactions or mechanistic pathways during reductions or other transformations.

Catalytic H-D exchange offers a method for incorporating deuterium into aromatic rings. researchgate.net Studies have shown that platinum-on-carbon (Pt/C) can effectively catalyze the deuteration of aromatic systems using deuterium oxide (D₂O) as the deuterium source. researchgate.net This method is notable for its potential to proceed under conditions that may be compatible with functional groups like esters. Similarly, stable iron complexes have been shown to catalyze H/D exchange on a variety of aromatic hydrocarbons, tolerating functional groups such as esters and halides under mild conditions. nih.gov

The regioselectivity of this exchange is influenced by both steric and electronic factors. nih.gov In base-catalyzed exchange reactions on alkylnitroaromatics, it has been observed that protons on the aromatic ring ortho to a nitro group exchange more slowly than those in a para position. researchgate.net For this compound, this suggests that the protons on the aromatic ring would have different labilities.

The findings from related systems suggest that the aromatic protons of this compound could undergo deuterium exchange under specific catalytic conditions. The insights gained from these related studies are summarized in the table below.

| Catalyst/Conditions | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Base-catalysis (e.g., triethylamine, DBN) with D₂O | Alkylnitroaromatics | Benzylic protons are the most acidic. Aromatic protons ortho to a nitro group label more slowly than those para. | researchgate.net |

| Pt/C with D₂O and H₂ atmosphere | Aromatic compounds | Effective H-D exchange on aromatic rings. Platinum catalysts show a higher tendency for deuterating aromatic positions compared to palladium. | researchgate.net |

| trans-dihydride NHC iron complex with benzene-d₆ | (Hetero)aromatic hydrocarbons | Catalyzes H/D exchange under mild conditions (50 °C) and is tolerant of ester and halide functional groups. Regioselectivity is influenced by sterics and electronics. | nih.gov |

| Acid-catalysis (strong deuterated acids) | Aromatic molecules | Generally used for incorporating deuterium into aromatic rings, though often with limited regioselectivity. | nih.gov |

These studies collectively indicate that the C-H bonds on the aromatic ring of this compound are not inert and could be labeled with deuterium, providing a potential avenue for mechanistic studies of its reduction or other transformations.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Utilization in the Construction of Substituted Benzoic Acid Derivatives

Methyl 2-chloro-6-nitrobenzoate serves as a key precursor in the synthesis of various substituted benzoic acid derivatives. The presence of the electron-withdrawing nitro and chloro groups activates the aromatic ring, influencing its reactivity in different transformations.

One notable application is in the preparation of other 2-chloro-6-substituted benzoic acids. For instance, through ortho-lithiation of the parent 2-chlorobenzoic acid followed by reaction with various electrophiles, a range of substituted benzoic acids can be formed. researchgate.net While this illustrates a general strategy for this class of compounds, this compound itself can be hydrolyzed to 2-chloro-6-nitrobenzoic acid, which is a direct precursor for further derivatization. prepchem.com The synthesis of 2-chloro-6-nitrobenzoic acid can be achieved through the oxidation of 2-chloro-6-nitrotoluene (B1664060) using reagents like potassium permanganate (B83412). prepchem.com

Furthermore, the chloro and nitro groups can be subjected to various chemical transformations. For example, in related systems, the chloro group can be displaced by nucleophiles like sodium ethoxide to yield alkoxy derivatives. The nitro group can be reduced to an amino group, which can then undergo a wide array of reactions, such as diazotization or acylation, to introduce further diversity into the benzoic acid scaffold. These transformations are fundamental in creating complex molecules from simpler, functionalized building blocks like this compound.

Role in the Synthesis of Diverse Aromatic Scaffolds and Heterocyclic Compounds

The unique substitution pattern of this compound makes it a valuable starting material for the construction of more complex aromatic and heterocyclic systems. The functional groups on the ring can participate in or facilitate cyclization reactions, leading to the formation of fused ring systems.

A significant application is in the synthesis of benzimidazole (B57391) derivatives. In a multi-step synthesis, a related compound, methyl 4-chloro-3-nitrobenzoate, is reacted with amines via nucleophilic substitution, followed by reduction of the nitro group and subsequent cyclization with urea (B33335) or other reagents to form the benzimidazole core. This general pathway highlights how the functionalities present in chloro-nitro-substituted benzoates can be strategically manipulated to build heterocyclic structures.

The reactivity of ortho-substituted nitrobenzenes is often exploited in the synthesis of various heterocycles through intramolecular redox reactions. fiu.edu These processes, typically occurring under basic conditions, can involve the nitro group acting as an internal oxidant, facilitating cyclization with an adjacent substituent. fiu.edu While direct examples involving this compound are specific to particular research, the principles of using such highly functionalized aromatics as precursors for heterocycles are well-established in organic synthesis.

For example, the reduction of a nitro group to an amine, adjacent to a group that can be converted into a reactive intermediate, sets the stage for intramolecular condensation or cyclization reactions to form quinolines, benzoxazines, and other heterocyclic systems. The chloro-substituent can also serve as a handle for further modifications, including cross-coupling reactions to build more complex biaryl or heteroaryl structures.

Precursor in Multistep Organic Transformations (General Academic Relevance for Benzoate (B1203000) Esters)

Benzoate esters, particularly those bearing activating or functionalizable groups like nitro and chloro substituents, are fundamental building blocks in multistep organic synthesis. This compound is a prime example of such a precursor, offering multiple reaction sites for sequential chemical modifications.

In a typical synthetic plan, the ester group can be hydrolyzed to the corresponding carboxylic acid at a suitable stage. The nitro group is a versatile functional group that can be reduced to an amine, which is a precursor to a vast array of other functionalities. For instance, the resulting aniline (B41778) derivative can be diazotized and subjected to Sandmeyer reactions to introduce a variety of substituents, or it can be acylated or alkylated. The chloro group can be substituted via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

The strategic sequence of these transformations is crucial. For example, the reduction of the nitro group might be performed before or after a cross-coupling reaction, depending on the desired outcome and the compatibility of the functional groups with the reaction conditions. The ester can serve as a protecting group for the carboxylic acid, preventing it from interfering with reactions targeting the other substituents. This versatility makes compounds like this compound valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netpatsnap.com

Influence of Steric and Electronic Effects from Ortho-Substituents on Synthetic Transformations

The reactivity of this compound is significantly governed by the steric and electronic effects of its ortho-substituents: the chloro and nitro groups. These effects influence the molecule's conformation, the reactivity of the aromatic ring, and the accessibility of the ester functional group.

Electronic Effects: Both the chloro and nitro groups are electron-withdrawing. The nitro group is a particularly strong deactivating group for electrophilic aromatic substitution due to both its inductive and resonance effects. Conversely, these electron-withdrawing properties activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the chloro group a good leaving group in the presence of a suitable nucleophile. The combined electron-withdrawing nature of these groups also increases the acidity of the parent benzoic acid, a principle demonstrated in various substituted benzoic acids where nitro groups enhance acidity, especially from the ortho position. libretexts.org

Steric Effects: The presence of two bulky substituents ortho to the methyl ester group creates significant steric hindrance. This can impede reactions that require attack at the carbonyl carbon of the ester, such as hydrolysis or amidation, potentially requiring more forcing conditions compared to less hindered esters. In crystal structures of related compounds like 2-chloro-6-nitrobenzoic acid, the carboxyl group is observed to be twisted significantly out of the plane of the benzene (B151609) ring due to steric repulsion from the adjacent substituents. iucr.org This loss of coplanarity can affect the electronic communication between the carboxyl group and the aromatic ring. Steric effects from ortho-substituents are also known to influence the rates of reactions, sometimes leading to rate acceleration by destabilizing the ground state of the reactant. lookchemmall.com

Future Research Directions and Emerging Methodologies

Development of Sustainable and Eco-Friendly Synthetic Routes

One promising avenue is the exploration of alternative nitrating agents. For instance, the use of calcium nitrate (B79036) in conjunction with glacial acetic acid has been shown to be an effective and more environmentally benign method for the nitration of phenols. wjpmr.comgordon.edu Adopting a similar strategy for the synthesis of Methyl 2-chloro-6-nitrobenzoate from its corresponding precursor could significantly reduce the reliance on harsh mineral acids. Microwave-assisted synthesis presents another green approach, offering rapid reaction times and reduced energy consumption. gordon.edunih.gov The application of microwave irradiation to the nitration of 2-chlorobenzoic acid or its methyl ester could lead to a more efficient and cleaner synthesis protocol. nih.gov

The principles of green chemistry also advocate for the use of catalysts that can be easily recovered and reused. Research into solid acid catalysts or recyclable nitrating systems could pave the way for a more sustainable production process for this compound. google.com

Table 1: Comparison of Conventional and Potential Green Synthesis Methods

| Feature | Conventional Method | Green Alternative (Proposed) |

| Nitrating Agent | Concentrated Nitric Acid/Sulfuric Acid | Calcium Nitrate/Acetic Acid |

| Energy Input | Conventional Heating | Microwave Irradiation |

| Catalyst | None (reagents act as catalysts) | Heterogeneous solid acid catalysts |

| Byproducts | Acidic waste streams | Recyclable salts, less acidic waste |

| Safety | High risk due to corrosive acids | Reduced risk with milder reagents |

Integration of Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the safe and scalable production of a wide range of chemical compounds, including highly reactive species like nitroaromatics. acs.orgrsc.orgmdpi.comrsc.org The inherent advantages of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters, and smaller reaction volumes, make them particularly well-suited for exothermic and potentially hazardous reactions like nitration. mdpi.com

Recent studies have demonstrated the successful continuous-flow synthesis of various nitroaromatic compounds, achieving high throughput and excellent product quality. rsc.orgrsc.org These established protocols can serve as a blueprint for developing a scalable and efficient continuous-flow process for this compound. The ability to telescope multiple reaction steps in a continuous sequence without isolating intermediates further underscores the potential of flow chemistry to streamline the production of this important chemical. beilstein-journals.org

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize and control the synthesis of this compound, particularly in a continuous flow setting, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide powerful tools for achieving this. thermofisher.combeilstein-journals.orgresearchgate.netirdg.orgnih.govrsc.org These non-invasive methods allow for the continuous tracking of reactant consumption and product formation without the need for sampling and offline analysis.

In-situ FTIR spectroscopy can monitor the characteristic vibrational frequencies of functional groups, providing real-time data on the concentrations of starting materials and the this compound product. thermofisher.comwearcheck.comresearchgate.net This information enables precise control over reaction parameters to maximize yield and minimize the formation of impurities. Similarly, Raman spectroscopy, which is particularly well-suited for monitoring reactions in aqueous and solid phases, can offer complementary insights into the reaction kinetics and mechanism. beilstein-journals.orgresearchgate.netirdg.orgbeilstein-journals.org The integration of these spectroscopic probes into a flow reactor would facilitate automated process control and optimization.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Gained | Application to Synthesis |

| In-situ FTIR | Infrared absorption by molecular vibrations | Real-time concentration of reactants and products | Optimization of reaction conditions, endpoint determination |

| In-situ Raman | Inelastic scattering of monochromatic light | Molecular structure and bond vibrations | Monitoring reaction kinetics, identifying intermediates |

Computational Design and Prediction of Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding and designing chemical reactions. researchgate.netbohrium.comresearchgate.netmdpi.comrsc.orgacs.org For this compound, computational methods can be employed to predict its reactivity and explore potential new transformations.

By modeling the electronic structure and energy profiles of reaction pathways, DFT calculations can provide valuable insights into the substituent effects of the chloro and nitro groups on the aromatic ring's reactivity. researchgate.netbohrium.commdpi.comrsc.org This understanding can guide the rational design of new synthetic routes with improved selectivity. For instance, computational studies can help predict the most favorable conditions for nucleophilic aromatic substitution or further functionalization of the benzene (B151609) ring. mdpi.comnih.govacs.orgsemanticscholar.org

Furthermore, computational screening of potential catalysts and reaction conditions can accelerate the discovery of more efficient and sustainable synthetic methods. The prediction of spectroscopic properties, such as NMR and IR spectra, can also aid in the characterization of novel derivatives of this compound.

Exploration of Stereoselective Transformations (if applicable to future derivatives)

While this compound itself is not chiral, it serves as a precursor for the synthesis of more complex molecules that may possess stereocenters. Future research could focus on the development of stereoselective transformations of derivatives of this compound to access enantiomerically pure products, which are of significant interest in the pharmaceutical and agrochemical industries. snnu.edu.cnjku.atrsc.orgmdpi.comrsc.orgencyclopedia.pubscispace.commetu.edu.trgla.ac.uk

For example, the nitro group can be reduced to an amino group, which can then be further functionalized. The development of asymmetric catalytic methods for reactions involving this amino derivative could lead to the synthesis of chiral amines or amides. Additionally, the chloro group can be displaced through nucleophilic aromatic substitution with a chiral nucleophile, or the ester group can be modified to introduce a chiral auxiliary.

Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. jku.atmdpi.commetu.edu.tr Exploring the use of chiral organocatalysts in reactions involving derivatives of this compound could open up new avenues for the synthesis of valuable chiral building blocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.